molecular formula C10H7BrClNO B13684056 3-Acetyl-5-bromo-7-chloroindole

3-Acetyl-5-bromo-7-chloroindole

Cat. No.: B13684056
M. Wt: 272.52 g/mol
InChI Key: WDDMLFBCNZWAED-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromo-7-chloroindole is a halogenated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-7-chloroindole typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-bromo-7-chloroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various halogenated and functionalized indole derivatives, which can be further used in medicinal chemistry and other applications .

Scientific Research Applications

3-Acetyl-5-bromo-7-chloroindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-7-chloroindole involves its interaction with specific molecular targets. The halogen atoms in the compound enhance its binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-5-bromo-7-chloroindole is unique due to the presence of both bromine and chlorine atoms, along with an acetyl group.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

1-(5-bromo-7-chloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7BrClNO/c1-5(14)8-4-13-10-7(8)2-6(11)3-9(10)12/h2-4,13H,1H3

InChI Key

WDDMLFBCNZWAED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2Cl)Br

Origin of Product

United States

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